molecular formula C12H17NO2 B14688819 3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione CAS No. 25365-02-0

3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione

Cat. No.: B14688819
CAS No.: 25365-02-0
M. Wt: 207.27 g/mol
InChI Key: KOKZAONMSQQNBR-UHFFFAOYSA-N
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Description

3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles. This transformation can be achieved using reagents such as sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related 3-azabicyclo[3.1.1]heptanes suggests that similar methodologies could be adapted for large-scale production. This would likely involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or introduce new substituents.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various substituted spirocyclic compounds.

Scientific Research Applications

3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to mimic the spatial arrangement of other biologically active molecules, thereby influencing various pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azaspiro[bicyclo[3.1.1]heptane-6,1’-cycloheptane]-2,4-dione is unique due to its spirocyclic structure and the presence of a nitrogen atom. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and drug development.

Properties

CAS No.

25365-02-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

spiro[3-azabicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione

InChI

InChI=1S/C12H17NO2/c14-10-8-7-9(11(15)13-10)12(8)5-3-1-2-4-6-12/h8-9H,1-7H2,(H,13,14,15)

InChI Key

KOKZAONMSQQNBR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C3CC2C(=O)NC3=O

Origin of Product

United States

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